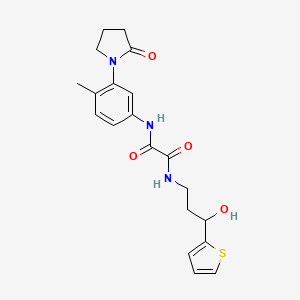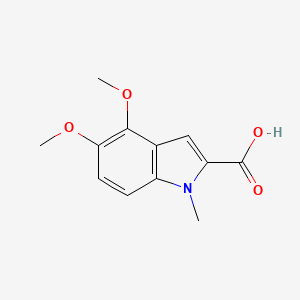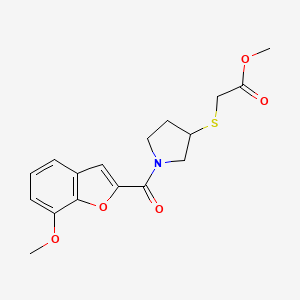![molecular formula C12H19NO4 B2460384 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate CAS No. 2111903-47-8](/img/structure/B2460384.png)
1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate, also known as 1,3-dimethyl-2-azetidinone, is an organic compound with a molecular formula of C9H18N2O2. It is a colorless solid that is soluble in common organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-azetidinone has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and organic dyes. It has been used as a starting material in the synthesis of a variety of substituted azetidinones, which are important intermediates in the synthesis of pharmaceuticals. It has also been used in the synthesis of a variety of derivatives of imidazolidinone, which are important intermediates in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone is not well understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction in which the alkyl halide is attacked by the amine and the resulting intermediate is then hydrolyzed to give this compound-2-azetidinone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-2-azetidinone are not well understood. However, it has been suggested that it may have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone in laboratory experiments are that it is a relatively inexpensive and readily available compound. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation is that it is a relatively reactive compound and must be handled carefully to avoid unwanted side reactions.
Direcciones Futuras
For research involving 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential uses in organic dyes could lead to the development of new and improved dyes.
Métodos De Síntesis
The synthesis of 1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate-2-azetidinone is typically accomplished through the reaction of an alkyl halide with a secondary amine in the presence of an aqueous base. The reaction of tert-butylamine with 1-chloro-3-methylpropane in the presence of sodium hydroxide yields this compound-2-azetidinone as a major product.
Propiedades
IUPAC Name |
dimethyl 2-[(E)-3-(tert-butylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)13-8-6-7-9(10(14)16-4)11(15)17-5/h6-8,13H,1-5H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOOGCKBHZSVDL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=CC=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C/C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2460312.png)



![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2460321.png)

![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2460323.png)
